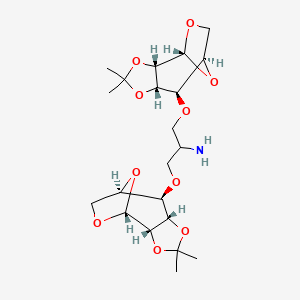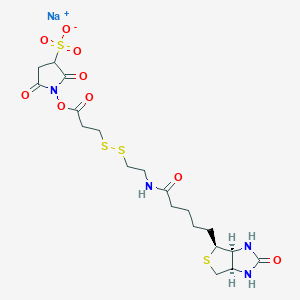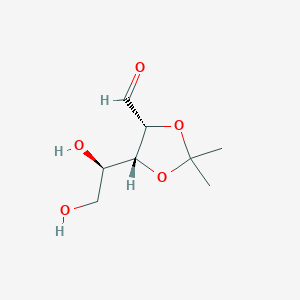
2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with a focus on creating specific structural features such as isopropylidene groups and bis-functionalized frameworks. For example, Faghihi et al. (2011) detail the synthesis of new poly(amide-imide)s from a monomer containing a trimethylene moiety, showcasing techniques relevant to the synthesis of complex organic compounds (Faghihi, Shabanian, & Valikhani, 2011).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy to elucidate the configuration and conformation of the synthesized compounds. Studies like those by Fleisher et al. (2009) investigate the structure and predict the biological activity of complex molecules, providing insights into the structural analysis of similar compounds (Fleisher, Belyakov, Jansone, Poroikov, Leite, & Lukevics, 2009).
Chemical Reactions and Properties
Research on the chemical reactions and properties of related compounds includes investigations into their reactivity, functional group transformations, and the synthesis of derivatives. For instance, the work by Covaci et al. (2003) on the synthesis and properties of compounds with nitrophenyl groups highlights the type of chemical reactivity studies relevant for understanding the behavior of complex organic molecules (Covaci, Ioniță, Cǎproiu, Socoteanu, Constantinescu, & Balaban, 2003).
Physical Properties Analysis
The physical properties of compounds, including solubility, thermal stability, and crystalline structure, are crucial for their application and functionality. Research by Li et al. (2017) on polyimides derived from specific diamine monomers provides an example of how the physical properties of synthetic materials are analyzed and reported (Li, Wen, Wang, & Zhu, 2017).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity under various conditions, the stability of functional groups, and the potential for further transformations. Works like those of Barili et al. (1986) offer insights into the reactivity and transformation of galactopyranosides, which could be analogous to understanding the chemical properties of other complex organic molecules (Barili, Berti, Catelani, Colonna, & Marra, 1986).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Chemical Compounds
Research on compounds like 1,4-oxazepanes fused with 1,6-anhydro-β-D-hexopyranoses indicates a focus on synthesizing and characterizing novel chemical structures. These compounds are derived from complex chemical reactions and have potential applications in various fields, including materials science and pharmaceuticals. For instance, the synthesis of 1,4-oxazepanes based on 1,6-anhydro-β-D-hexopyranoses from dianhydro-tosyl-β-D-galactopyranose shows the intricate processes involved in creating new chemical entities with specific properties (Trtek et al., 2004).
Polyimides and Poly(amido-amine)s
The research on polyimides derived from 1,2-bis(4-aminophenoxy)propane and poly(amido-amine)s illustrates the application of synthesized compounds in creating polymers with unique properties. These polymers can have applications in electronics, coatings, and biomedical fields due to their stability and functional properties. The polyimides show excellent solubility and thermal stability, indicating their potential use in high-performance materials (Tjugito & Feld, 1989).
Crystal Structure Analysis
The study of the crystal structures of bis{(2-Aminobenzoyl-)amino}alkanes highlights the importance of structural analysis in understanding the properties of chemical compounds. Such analyses provide critical insights into the molecular geometry, bonding, and interactions that define the behavior of these compounds, which can be crucial for their application in catalysis, drug design, and materials science (Bertolasi, Hunter, & Vaughan, 2009).
Multicomponent Synthesis
Research on the multicomponent synthesis of thiazole, selenazole, pyrane, and pyridine derivatives, initiated by the Knoevenagel reaction, showcases the complexity and versatility of chemical syntheses. These compounds can have varied applications, including as intermediates in pharmaceuticals, agrochemicals, and dyes. The ability to synthesize such diverse structures through multicomponent reactions highlights the vast potential for creating novel compounds with specific functions (Dyachenko et al., 2019).
Propiedades
IUPAC Name |
1,3-bis[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO10/c1-20(2)29-14-12(10-7-25-18(27-10)16(14)31-20)23-5-9(22)6-24-13-11-8-26-19(28-11)17-15(13)30-21(3,4)32-17/h9-19H,5-8,22H2,1-4H3/t10-,11-,12-,13-,14+,15+,16+,17+,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJWYZAQTWUKJU-UPQPISDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)N)O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@@H]3OC[C@H]([C@H]2OCC(CO[C@@H]4[C@H]5CO[C@H](O5)[C@@H]6[C@H]4OC(O6)(C)C)N)O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














